1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol
CAS No.: 953751-96-7
Cat. No.: VC2065780
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953751-96-7 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2 |
| Standard InChI Key | XMIIEPGWBREWAM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=NC=C(C=C2)CN |
| Canonical SMILES | C1CN(CCC1O)C2=NC=C(C=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol belongs to the class of piperidines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This nitrogen-rich compound has demonstrated significant interest in pharmaceutical research due to its unique structural features.
The compound has the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 953751-96-7 |
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2 |
| Standard InChIKey | XMIIEPGWBREWAM-UHFFFAOYSA-N |
| SMILES Notation | C1CN(CCC1O)C2=NC=C(C=C2)CN |
Structural Features
The compound exhibits several key structural features that contribute to its chemical behavior and potential biological activity:
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Pyridine ring: A six-membered aromatic heterocycle with nitrogen at position 2
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Piperidine ring: A six-membered saturated heterocycle with nitrogen
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Aminomethyl group: Located at position 5 of the pyridine ring
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Hydroxyl group: Located at position 4 of the piperidine ring
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Bridging connection: The pyridine ring is connected to the piperidine ring at position 2 of the pyridine
Computed Chemical Properties
The compound possesses several important physicochemical properties that influence its reactivity and biological interactions:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 0 | Indicates balanced hydrophilicity/hydrophobicity |
| Hydrogen Bond Donor Count | 2 | Important for biological interactions |
| Hydrogen Bond Acceptor Count | 4 | Enhances potential for binding to biological targets |
| Rotatable Bond Count | 2 | Suggests moderate molecular flexibility |
| Exact Mass | 207.137162174 Da | Useful for identification in mass spectrometry |
These properties suggest that 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol has favorable characteristics for drug-like behavior, including reasonable solubility and the potential to form hydrogen bonds with biological targets .
Synthesis Methods and Reaction Pathways
General Synthetic Approaches
The synthesis of piperidine derivatives like 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically employs several established methods. One common approach involves the hydrogenation or reduction of substituted pyridines, which has proven effective in recent years . Additionally, synthetic routes may involve alkene cyclization or multi-component reactions.
Specific Synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol
Chemical Reactivity and Reactions
Salt Formation
Given the presence of basic nitrogen atoms in the structure, 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol can form pharmaceutically acceptable salts. These may be formed as acid addition salts, preferably with organic or inorganic acids. Suitable inorganic acids include halogen acids such as hydrochloric acid, sulfuric acid, or phosphoric acid .
Analytical Characterization and Identification
Analytical Techniques
Several analytical techniques can be employed for the identification and characterization of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy: For functional group identification
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High-Performance Liquid Chromatography (HPLC): For purity determination
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X-ray crystallography: For definitive structural elucidation if crystalline samples are available
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